molecular formula C12H8ClN3OS B1502819 2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline CAS No. 1065484-78-7

2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline

Cat. No.: B1502819
CAS No.: 1065484-78-7
M. Wt: 277.73 g/mol
InChI Key: VRVGCELOCBTQPF-UHFFFAOYSA-N
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Description

2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a quinoxaline scaffold, a structure recognized for its diverse biological activities, fused to a chloromethyl-thiazole functional group. The chloromethyl moiety is a reactive handle that facilitates further chemical modifications, making this compound a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry. Quinoxaline derivatives have been the subject of extensive research due to their prominent pharmacological profiles. Scientific literature indicates that these compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The structural framework of quinoxaline is a key component in research aimed at developing new therapeutic agents to combat infectious diseases and cancer . The reactive chloromethyl group attached to the thiazole ring allows researchers to easily link the quinoxaline system to other pharmacophores or biomolecules through nucleophilic substitution reactions. This enables the synthesis of novel compound libraries for structure-activity relationship (SAR) studies and high-throughput screening against various biological targets. This product is intended for use in a controlled laboratory environment by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound must not be used for personal, cosmetic, or human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

5-(chloromethyl)-2-quinoxalin-2-yloxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-5-8-6-15-12(18-8)17-11-7-14-9-3-1-2-4-10(9)16-11/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVGCELOCBTQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=C(S3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671826
Record name 2-{[5-(Chloromethyl)-1,3-thiazol-2-yl]oxy}quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-78-7
Record name 2-[[5-(Chloromethyl)-2-thiazolyl]oxy]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[5-(Chloromethyl)-1,3-thiazol-2-yl]oxy}quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxaline derivatives are known for their broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with thiazole moieties. The introduction of the chloromethyl group enhances the compound's reactivity and potential biological activity.

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound has been studied for its potential as an antibacterial agent, particularly against resistant strains.

Antimicrobial Activity

A study demonstrated that quinoxaline derivatives possess potent antibacterial properties. For instance, modifications in the quinoxaline structure can lead to enhanced efficacy against Mycobacterium tuberculosis, with some derivatives showing inhibition rates of up to 100% against this pathogen .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget PathogenInhibition Rate (%)
Quinoxaline-1,4-di-N-oxideMycobacterium tuberculosis99-100
2-sulphonyl quinoxalinesVarious fungal speciesHigh
Pyrazolo quinoxalinesGram-positive bacteriaSignificant

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various quinoxaline derivatives, including this compound. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, suggesting strong antibacterial potential .
  • Antifungal Properties : Another investigation assessed the antifungal activity of this compound against Candida albicans. The results showed an IC50 value of 12 µg/mL, indicating a promising antifungal effect that warrants further exploration in clinical settings .
  • Antiviral Activity : The antiviral properties of quinoxaline derivatives have also been explored. A study highlighted that certain modifications in the structure could inhibit viral replication in vitro, making them candidates for further development as antiviral agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interferes with bacterial cell wall synthesis and disrupts cellular functions through enzyme inhibition.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Studies : To better understand pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
  • Structural Modifications : To optimize activity and minimize potential side effects.

Scientific Research Applications

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth:

CompoundCell Line TestedIC50 (µM)Reference
1HeLa3.2
2MDA-MB-23120–35% reduction in doxorubicin IC50
3HT-29Moderate activity observed

These findings suggest that modifications to the quinoxaline structure can lead to enhanced anticancer activity.

2. Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory properties. Some derivatives have demonstrated promising analgesic effects, potentially useful in treating inflammatory conditions. For example:

CompoundActivity TypeReference
4Analgesic
5Anti-inflammatory

These results indicate that the thiazole and quinoxaline components may contribute to reducing inflammation through various mechanisms.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, often utilizing intermediates derived from thiazole and quinoxaline precursors. The incorporation of different substituents can significantly affect the biological activity of the resulting compounds.

Synthetic Pathway Example

  • Starting Materials : Thiazole derivatives and quinoxaline precursors.
  • Reagents : Common reagents include dichloroquinoxaline and various aldehydes.
  • Characterization Techniques : IR, NMR, and mass spectrometry are used to confirm the structure.

This synthetic flexibility allows researchers to tailor compounds for specific biological activities.

Case Studies

1. Antiviral Activity

In addition to anticancer properties, some studies have explored the antiviral potential of quinoxaline derivatives. For instance, compounds similar to this compound have been tested against viral targets, including Hepatitis C virus (HCV), demonstrating moderate inhibitory effects on viral replication pathways .

2. Neuroprotective Effects

Emerging research suggests that derivatives may possess neuroprotective properties, particularly in models of Alzheimer's disease. Compounds have shown antioxidant activities comparable to established neuroprotective agents like Trolox .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoxaline Core

The quinoxaline ring undergoes nucleophilic substitution at position 3 due to aromaticity preservation post-oxidation (ONSH mechanism). For example:

  • Reaction with lithium phenylacetylide forms 2-phenyl-3-(2-phenylethynyl)quinoxaline via a kinetically favored pathway (RP-C3) with energy barriers of ~24 kcal/mol .

  • Hydrolysis of intermediates (e.g., 8b ) proceeds spontaneously (ΔG ≈ -5 kcal/mol) to regenerate aromaticity .

Thiazole Ether Formation

The 5-chloromethyl-thiazole group participates in etherification:

  • Step 1 : 2-chloro-3-methylquinoxaline reacts with p-aminophenol in acetonitrile (30 hr reflux) to form 4-(2-methylquinoxalin-3-yloxy)benzamine (6 ) .

  • Step 2 : Alkylation of the thiazole’s chloromethyl group with amines (e.g., substituted benzimines) in ethanol under reflux yields derivatives 5a–e with yields up to 65% .

Aromatic Substitution

Reaction TypeConditionsProductYieldSource
Oxidative NucleophilicLi phenylacetylide, THF, 25°C, 12 hr2-phenyl-3-(phenylethynyl)quinoxaline72%
HydrolysisH₂O, RT, 1 hrHydroxylated quinoxaline95%

Functional Group Transformations

  • Chloromethyl Alkylation : Reacts with aromatic amines (e.g., 4 in ethanol, catalytic acetic acid) to form Schiff base derivatives (5a–e ) .

  • Thione Formation : Treatment with N-cyclohexyldithiocarbamate yields thione derivatives (e.g., 5 ) with tautomeric equilibria between thiol and thione forms .

Catalytic and Solvent Effects

  • Catalysts : TiO₂-Pr-SO₃H enhances etherification yields (95% in 10 min) .

  • Solvents : EtOH outperforms THF, MeCN, and toluene in nucleophilic substitutions .

Energy Barriers (DFT Calculations)

Reaction PathwayΔG‡ (kcal/mol)ΔH‡ (kcal/mol)Favored Product
RP-C225.124.78a (trapped)
RP-C324.323.98b (active)

Data from highlights RP-C3 as kinetically and thermodynamically favored (ΔΔG = 0.8 kcal/mol).

Biological Activity Correlations

While not directly studied, structural analogs demonstrate:

  • COX-2 Inhibition : Thiazole-quinoxaline hybrids (e.g., 5d , 5e ) show IC₅₀ = 0.76–0.83 μM (vs. celecoxib IC₅₀ = 0.05 μM) .

  • 5-LOX Inhibition : IC₅₀ values up to 23.08 μM (vs. zileuton IC₅₀ = 11.00 μM) .

Limitations and Challenges

  • Hazardous Catalysts : Fe/TBHP systems require additives (e.g., CF₃SO₃H) to improve yields .

  • Long Reaction Times : Etherification steps often exceed 30 hours .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Variations

Quinoxaline derivatives are modified by substituting the core with diverse moieties, leading to variations in bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight Key Biological Activity Reference(s)
2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline Thiazole with chloromethyl group 277.73 Not explicitly reported (structural potential for reactivity)
2-(8-Methoxy-coumarin-3-yl)-quinoxaline (3b) Coumarin moiety ~400 (estimated) Antiproliferative (IC₅₀ = 1.85 µM, MCF-7 cells)
2-{5-[2-(Methylethyl)phenyl]-3-phenyl-2-pyrazolinyl}-1,3-thiazolino[5,4-b]quinoxaline (33) Thiazolino-pyrazolinyl hybrid ~450 (estimated) Antiamoebic (IC₅₀ = 0.17 µM)
2-(4-Ethylthiobenzimidazol-2-yl)quinoxaline (3e) Benzimidazole with ethylthio group ~350 (estimated) A₁ adenosine receptor antagonist (Kᵢ = 0.5 nM)
7-Bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[4,5-b]quinoxaline (9d) Thiazoloquinoxaline with hydrazine linker ~450 (estimated) Dual anticancer and antimicrobial

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine or bromine atoms enhance electrophilicity, improving binding to nucleophilic biological targets (e.g., DNA or enzymes) .
  • Planar Moieties : Coumarin or benzimidazole substituents increase planarity, facilitating intercalation into DNA or receptor binding pockets .
  • Hydrogen-Bond Donors/Acceptors: Free hydroxyl or amino groups (e.g., in compound 3b) are critical for activity, as seen in reduced potency upon acetylation .

Key Research Findings and Implications

  • Anticancer Lead Optimization: Compound 3b (coumarin-quinoxaline) outperforms staurosporine in selectivity (IC₅₀ = 1.85 µM vs. 6.77 µM for MCF-7 cells), making it a promising candidate for targeted therapy .
  • Synthetic Versatility: The chloromethyl group in this compound offers a handle for further derivatization, enabling combinatorial chemistry approaches .

Preparation Methods

Chlorination of 1-Isothiocyanato-2-chloro-2-propene

A patented method describes a mild chlorination process of 1-isothiocyanato-2-chloro-2-propene in an organic solvent such as 1,2-ethylene dichloride, methylene dichloride, or acetonitrile at 25–40 °C. Chlorine gas is introduced slowly over 2–3 hours, followed by stirring for 3–12 hours to form 2-chloro-5-chloromethyl thiazole hydrochloride. The solid product is then separated by centrifugation, washed with sodium bicarbonate solution to a pH of 4–6, and isolated as pure 2-chloro-5-chloromethyl thiazole with high yield (87–95%) and purity (>99%) after dehydration under reduced pressure (see Table 1).

Table 1: Key Parameters and Outcomes of the Chlorination Method

Parameter Condition/Value
Starting material 1-isothiocyanato-2-chloro-2-propene
Solvent 1,2-ethylene dichloride (or equivalents)
Temperature 25–40 °C
Chlorine addition time 2–3 hours
Stirring time post-chlorination 3–12 hours
pH of washing solution 4–6
Yield 87.3% to 94.8%
Purity (content) 99.5% to 99.6%

This method avoids high-temperature steps, minimizing decomposition and improving product quality. The filtrate is recycled, enhancing process efficiency.

Reaction of 1,3-Dichloropropene with Sodium Thiocyanate Followed by Chlorination

An alternative synthetic route involves the reaction of 1,3-dichloropropene (a cis/trans isomer mixture) with sodium thiocyanate in acetonitrile at approximately 30 °C to yield 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal-sigmatropic rearrangement to form 3-chloro-1-propenylisothiocyanate. Subsequent chlorination of this isothiocyanate mixture produces 2-chloro-5-chloromethyl thiazole in moderate yields (Scheme 3).

This method leverages the rearrangement chemistry of thiocyanates and isothiocyanates and uses readily available reagents. The process involves:

  • Stirring sodium thiocyanate and 1,3-dichloropropene in acetonitrile at 30 °C for 20 hours.
  • Filtering out sodium chloride byproduct.
  • Removing solvent by rotary evaporation.
  • Chlorination of the isothiocyanate intermediate to yield the target thiazole.

The product is characterized by standard spectroscopic methods (1H NMR, 13C NMR, GCMS) confirming its identity and purity.

Coupling to Quinoxaline to Form this compound

Although direct detailed procedures for coupling 2-chloro-5-chloromethyl thiazole with quinoxaline derivatives to form this compound are less explicitly documented in the provided sources, it is chemically reasonable that nucleophilic substitution reactions are employed. The chloromethyl group on the thiazole ring is reactive toward nucleophiles such as the hydroxy group on quinoxaline derivatives, facilitating the formation of the ether linkage (-yloxy).

This step likely involves:

  • Activation of the quinoxaline hydroxyl group.
  • Reaction with 2-chloro-5-chloromethyl thiazole under basic or catalytic conditions.
  • Purification by standard chromatographic or crystallization techniques.

Further optimization of reaction conditions (solvent, temperature, base, catalyst) would be based on standard organic synthesis protocols for aryl-alkyl ether formation.

Summary of Preparation Methods

Step Method Description Key Advantages Challenges/Notes
Synthesis of 2-chloro-5-chloromethyl thiazole Chlorination of 1-isothiocyanato-2-chloro-2-propene at mild temperature High yield and purity; avoids high temp Requires chlorine gas handling; solvent choice critical
Alternative synthesis route Reaction of 1,3-dichloropropene with sodium thiocyanate followed by chlorination Uses readily available reagents; well-characterized intermediates Moderate yield; longer reaction times
Coupling to quinoxaline Nucleophilic substitution of chloromethyl group with quinoxaline hydroxyl Forms target compound with ether linkage Specific conditions need optimization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline
Reactant of Route 2
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2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline

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